2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a dibenzo[c,e][1,2]thiazin ring system, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[c,e][1,2]thiazin ring system: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the fluorine atom: This step often requires the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
N-(4-methylbenzyl) substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- N-(4-methylbenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Uniqueness
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the dibenzo[c,e][1,2]thiazin ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19FN2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-6-8-16(9-7-15)13-24-22(26)14-25-20-11-10-17(23)12-19(20)18-4-2-3-5-21(18)29(25,27)28/h2-12H,13-14H2,1H3,(H,24,26) |
InChI Key |
WEBBPIIENJHYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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